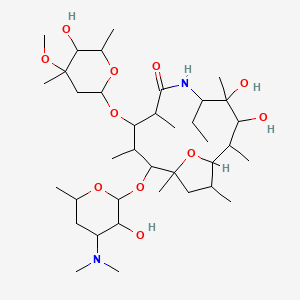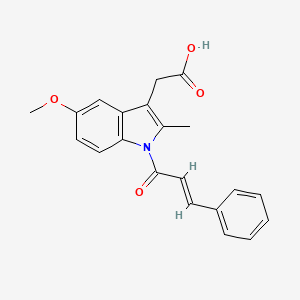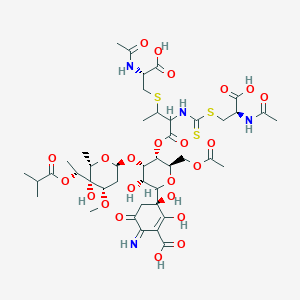
Antibiotic 273 A1-beta
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic 273 A1-beta is a member of the beta-lactam class of antibiotics, which are characterized by their four-membered beta-lactam ring. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria. It functions by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic 273 A1-beta typically involves the condensation of precursor amino acids, such as delta-(L-alpha-aminoadipic acid), L-cysteine, and L-valine, to form delta-(L-alpha-aminoadipoyl)-L-cysteinyl-D-valine. This intermediate undergoes further enzymatic reactions to form the beta-lactam ring structure .
Industrial Production Methods
Industrial production of this compound often employs high-yield strains of Penicillium chrysogenum or Acremonium chrysogenum. These strains are genetically engineered to enhance the production of the antibiotic. The fermentation process is optimized to maximize yield, followed by extraction and purification steps to isolate the active compound .
化学反应分析
Types of Reactions
Antibiotic 273 A1-beta undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
Antibiotic 273 A1-beta has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Researchers use it to investigate bacterial resistance mechanisms and to develop new antibiotics.
Medicine: It is employed in clinical trials to evaluate its efficacy against resistant bacterial strains.
Industry: The compound is used in the development of new pharmaceutical formulations and as a standard for quality control in antibiotic production
作用机制
Antibiotic 273 A1-beta exerts its effects by inhibiting penicillin-binding proteins, which are essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these proteins, the antibiotic prevents the cross-linking of peptidoglycan strands, leading to cell wall weakening and eventual lysis. This mechanism is particularly effective against actively dividing bacteria .
相似化合物的比较
Similar Compounds
Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Cephalosporin C: A beta-lactam antibiotic with a broader spectrum of activity and greater resistance to beta-lactamase enzymes.
Carbapenem: Known for its broad-spectrum activity and resistance to most beta-lactamases.
Uniqueness
Antibiotic 273 A1-beta is unique due to its high potency against Gram-positive bacteria and its ability to overcome certain resistance mechanisms that affect other beta-lactam antibiotics. Its specific structure allows for strong binding to penicillin-binding proteins, making it a valuable tool in the fight against bacterial infections .
属性
分子式 |
C43H62N4O23S3 |
|---|---|
分子量 |
1099.2 g/mol |
IUPAC 名称 |
(3S)-3-[(3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1R)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18+,22-,23-,25+,26-,27-,30?,31+,32+,33-,35?,42+,43-/m0/s1 |
InChI 键 |
HQSNXADXGQAEOU-OKUAUXBOSA-N |
手性 SMILES |
C[C@H]1[C@@]([C@H](C[C@@H](O1)O[C@@H]2[C@@H]([C@H](OC([C@@H]2O)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)OC)([C@@H](C)OC(=O)C(C)C)O |
规范 SMILES |
CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


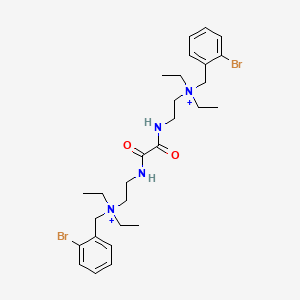
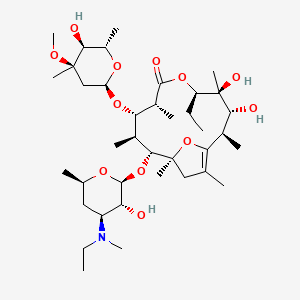
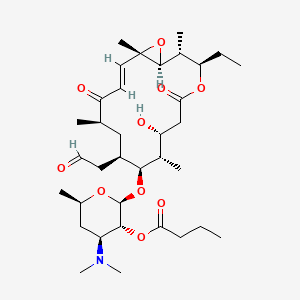
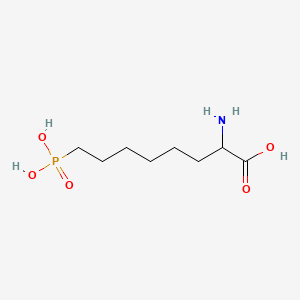
![[(1S,2R,3R,11S,12S,14S,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B10785226.png)
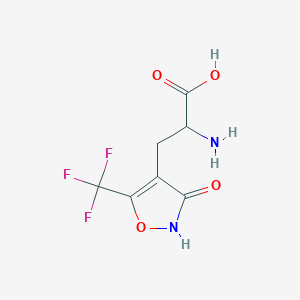
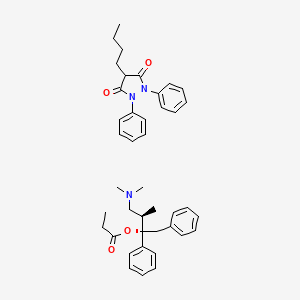
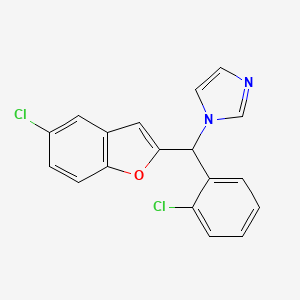
![5-Ethyl-11-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B10785256.png)
![(1R,2S,13R,15R,16R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785266.png)
![[4-(Dimethylamino)-2-[[3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate](/img/structure/B10785275.png)
![3-[5-[3-(2-Acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785283.png)
